3-(2,3-Dichlorophenoxy)pyrrolidine
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Overview
Description
3-(2,3-Dichlorophenoxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2,3-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenoxy)pyrrolidine typically involves the reaction of 2,3-dichlorophenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction, where 2,3-dichlorophenol is reacted with pyrrolidine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,3-Dichlorophenoxy)pyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(2,3-Dichlorophenoxy)pyrrolidine is structurally similar to other compounds containing the pyrrolidine ring and halogenated phenyl groups. Some similar compounds include:
2,3-Dichlorophenol: A precursor in the synthesis of this compound.
2,4-Dichlorophenoxyacetic acid: Another halogenated phenyl compound with different applications.
Dichlorprop: A herbicide with a similar dichlorophenoxy structure.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-(2,3-dichlorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2 |
InChI Key |
HWIJGDCELKUNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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